N-(3-chloro-2-methylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential applications in medicinal chemistry, particularly as analgesics or anesthetics. The unique structure of this compound, featuring a piperidine ring and various functional groups, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents like carboxylic acids or their derivatives.
Functional Group Modifications: The chloro and methyl groups are introduced through substitution reactions, using reagents like chlorinating agents and methylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carboxyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxyl or carboxyl derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an analgesic or anesthetic.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, compounds with a piperidine ring can interact with neurotransmitter receptors or ion channels, modulating their activity. The presence of the carboxamide group may enhance binding affinity to certain proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The unique combination of functional groups in This compound may confer distinct pharmacological properties, such as enhanced potency or selectivity for certain molecular targets.
Properties
Molecular Formula |
C18H25ClN2O2 |
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Molecular Weight |
336.9 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H25ClN2O2/c1-12-14(19)8-5-9-15(12)20-16(22)13-7-6-10-21(11-13)17(23)18(2,3)4/h5,8-9,13H,6-7,10-11H2,1-4H3,(H,20,22) |
InChI Key |
DTTMDUUZRFYSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCN(C2)C(=O)C(C)(C)C |
Origin of Product |
United States |
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